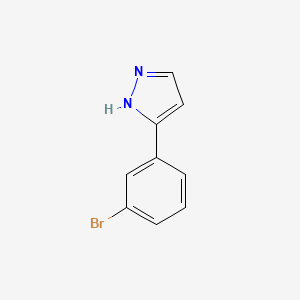

3-(3-Bromophenyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXIZHZQPRBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933716 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-65-1, 948294-12-0 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 948294-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(3-Bromophenyl)-1H-pyrazole

[1]

Executive Summary & Scaffold Significance

3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike its 1-phenyl or 4-phenyl isomers, the 3-phenyl substitution pattern provides a unique vector for extending molecular geometry into the solvent-accessible pocket of kinase domains and GPCR active sites.[1]

The meta-bromo substitution on the phenyl ring serves as a critical orthogonal handle.[1] It allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the pyrazole nitrogen, which often serves as a hydrogen bond donor/acceptor in pharmacophore binding.[1] This guide outlines the validated synthesis, physicochemical properties, and handling protocols for this intermediate.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The following data aggregates experimentally validated constants essential for analytical characterization.

| Property | Value | Note |

| CAS Number | 149739-65-1 | Primary Identifier |

| Molecular Formula | C₉H₇BrN₂ | - |

| Molecular Weight | 223.07 g/mol | - |

| Appearance | White to pale yellow needles | Recrystallized form |

| Melting Point | 71–75 °C | Purity dependent |

| Solubility | DMSO, Ethanol, Methanol, DCM | Poor water solubility |

| pKa (Calc) | ~2.5 (Pyrazole NH), ~14 (CH) | Acidic NH proton |

| LogP | 2.6 – 2.9 | Lipophilic character |

| SMILES | Brc1cccc(c1)C2=NNC=C2 | - |

Synthetic Methodology: The Enaminone Route[1]

While various routes exist (e.g., 1,3-dipolar cycloaddition), the most robust and scalable method for generating the 3-substituted isomer—avoiding regioisomeric mixtures common in hydrazine/beta-keto ester condensations—is the Enaminone Route .[1]

Reaction Logic & Causality[1]

-

Activation: We start with 3-bromoacetophenone.[1] Direct condensation with hydrazine would yield a hydrazone, not a pyrazole. We must first introduce a one-carbon electrophile.[1]

-

Formylation Equivalent: Using

-Dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into an enaminone ((E)-3-(dimethylamino)acryloyl moiety).[1] This intermediate is highly reactive toward nucleophiles. -

Cyclization: Hydrazine hydrate attacks the enaminone in a Michael-type addition followed by elimination of dimethylamine and intramolecular dehydration to aromatize the pyrazole ring.

Validated Protocol

Step 1: Synthesis of Enaminone Intermediate

-

Reagents: 3-Bromoacetophenone (1.0 eq), DMF-DMA (1.2 eq).

-

Solvent: Neat or Toluene (if scale >10g).

-

Conditions: Reflux (110 °C) for 4–6 hours.

-

Checkpoint: Monitor TLC (20% EtOAc/Hexane). The starting ketone spot will disappear, replaced by a lower Rf, UV-active yellow spot (the enaminone).

-

Workup: Evaporate volatiles under reduced pressure. The crude red/orange oil is used directly (unstable on silica).

Step 2: Cyclization to Pyrazole

-

Reagents: Crude Enaminone (from Step 1), Hydrazine Hydrate (2.0 eq).

-

Solvent: Ethanol (0.5 M concentration).

-

Conditions: Reflux for 2–3 hours.

-

Mechanism: Hydrazine acts as a dinucleophile. The primary amine attacks the

-carbon of the enaminone, displacing dimethylamine. -

Purification:

-

Cool reaction mixture to room temperature.

-

Concentrate to ~20% volume.

-

Dilute with cold water to precipitate the product.

-

Filter and wash with hexanes.

-

Recrystallization: Ethanol/Water (9:1) yields pure needles.[2]

-

Synthesis Workflow Diagram

Caption: Two-step scalable synthesis via enaminone intermediate, ensuring regiospecificity.

Functionalization Strategies

The utility of CAS 149739-65-1 lies in its bifunctionality. The pyrazole NH is a nucleophile (after deprotonation), while the aryl bromide is an electrophile for transition metal catalysis.

Divergent Synthesis Map[1]

Caption: Strategic functionalization points: N1-nitrogen for core geometry and C3-phenyl bromine for library expansion.

Critical Experimental Note: Protecting Groups

When performing Suzuki coupling on the bromine handle, the free pyrazole NH is often tolerated by robust catalysts (e.g., XPhos Pd G2). However, for sensitive couplings, protect the nitrogen with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group first.

-

Why? The acidic NH (pKa ~14) can poison palladium catalysts or lead to side reactions with electrophiles.

Safety & Handling (GHS Standards)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[3][4][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][5][6][7] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3][5][6] |

Handling Protocol:

-

Engineering Controls: Always handle within a certified fume hood. The intermediate enaminone and hydrazine are volatile/toxic.

-

PPE: Nitrile gloves (double gloving recommended for hydrazine steps), safety goggles, and lab coat.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but can discolor upon prolonged exposure to air/light.

References

-

Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from

-

Sigma-Aldrich. this compound CAS 149739-65-1.[1][8] Retrieved from

-

Chem-Impex International. Product Specifications for this compound. Retrieved from

-

PubChem. Compound Summary: this compound.[1][8][2] Retrieved from

-

Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

Sources

- 1. 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. This compound 97 149739-65-1 [sigmaaldrich.com]

3-(3-Bromophenyl)-1H-pyrazole molecular weight

Technical Monograph: 3-(3-Bromophenyl)-1H-pyrazole A Privileged Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery

Executive Summary

This compound (CAS: 149739-65-1) is a critical heterocyclic building block in modern medicinal chemistry.[1][2] With a molecular weight of 223.07 g/mol , it serves as a "privileged scaffold"—a molecular framework capable of binding to multiple diverse receptors with high affinity.

This guide moves beyond basic physical constants to explore the compound's synthetic architecture, its strategic utility in structure-activity relationship (SAR) campaigns, and the rigorous analytical protocols required for its validation.

Part 1: Physicochemical Profile & Molecular Identity

The precise molecular weight of 223.07 g/mol is the fundamental constant for all stoichiometric calculations in downstream functionalization.

Table 1: Core Chemical Specifications

| Property | Specification | Notes for Experimentalists |

| Molecular Weight | 223.07 g/mol | Use this value for all molarity calculations. |

| Molecular Formula | C₉H₇BrN₂ | Halogenated heteroaromatic.[2] |

| CAS Number | 149739-65-1 | Distinct from the 4-bromo isomer (73387-46-9). |

| Appearance | Pale yellow needles | Discoloration (brown/orange) indicates oxidation. |

| Melting Point | 71–78 °C | Sharp range indicates high purity (>98%).[2] |

| Solubility | DMSO, MeOH, DCM | Poor solubility in water; requires co-solvent for bio-assay. |

| pKa (Calculated) | ~13.5 (NH), ~2.5 (Conj. Acid) | The NH is weakly acidic; can be deprotonated by NaH/K₂CO₃. |

Part 2: Synthetic Architecture

Mechanism of Action

The synthesis relies on the condensation of 3-bromoacetophenone with

Step-by-Step Protocol

Stage 1: Enaminone Formation

-

Reagents: Charge a reaction vessel with 3-bromoacetophenone (1.0 eq) and DMF-DMA (1.5 eq).

-

Conditions: Reflux at 110°C for 12 hours under N₂ atmosphere.

-

Observation: The reaction mixture will darken. Monitor by TLC (formation of a polar, UV-active spot).

-

Workup: Evaporate excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate (usually a red/orange oil). Do not purify; proceed immediately.

Stage 2: Pyrazole Cyclization

-

Solvent: Dissolve the crude intermediate in Ethanol (0.5 M concentration).

-

Cyclization: Add Hydrazine Hydrate (2.0 eq) dropwise at 0°C to control exotherm.

-

Reflux: Heat to 80°C for 4 hours.

-

Quench: Cool to room temperature. Pour into ice-water.

-

Isolation: The product often precipitates. Filter and wash with cold hexanes. If no precipitate forms, extract with Ethyl Acetate.

Synthetic Workflow Diagram

Caption: Two-step "one-pot" synthesis via enaminone intermediate, avoiding transition metal catalysis.

Part 3: Medicinal Chemistry Utility

Why select the 3-bromo isomer over the 4-bromo or unsubstituted variants? The decision is driven by topology and reactivity.

The "Meta" Vector Strategy

In kinase inhibitor design (e.g., targeting p38 MAPK or B-Raf), the pyrazole NH often binds to the "hinge region" of the ATP binding pocket.

-

Geometry: A substituent at the 3-position (meta) of the phenyl ring projects into the solvent-exposed region or a specific hydrophobic back-pocket, depending on the dihedral angle.

-

Contrast: A 4-position (para) substituent often clashes with the "gatekeeper" residue or extends too far into the channel.

Orthogonal Functionalization

The molecule possesses two distinct reactive handles, allowing for library generation:

-

Handle A (Pyrazole NH): Reacts with alkyl halides or aryl boronic acids (Chan-Lam coupling). Used to tune solubility and permeability (LogP).

-

Handle B (Aryl Bromide): A classic "warhead" for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This allows the attachment of solubilizing tails or other pharmacophores.

Functionalization Logic Tree

Caption: Orthogonal diversification strategy utilizing the N1-H and Aryl-Br sites.

Part 4: Analytical Validation & Safety

Trustworthiness in data is paramount. A synthesized batch must pass the following QC gates before biological testing.

NMR Characterization Criteria

-

** Solvent:** DMSO-d₆ is preferred due to the acidity of the pyrazole NH.

-

Key Signals:

- 13.0–13.5 ppm (br s, 1H): Pyrazole NH (exchangeable with D₂O).

- 7.8 ppm (d, 1H): Pyrazole C5-H.

- 6.7 ppm (d, 1H): Pyrazole C4-H (Characteristic doublet).

- 7.3–8.0 ppm (m, 4H): Aromatic protons of the bromophenyl ring.

HPLC Purity Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond check if coupled).

-

Acceptance: >95% Area Under Curve (AUC).

Safety Profile (HSE)

-

GHS Classification: Acute Tox. 3 (Oral).

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation).

-

Handling: This compound is a potent organic solid. Double-gloving (Nitrile) and use of a fume hood are mandatory to prevent inhalation of dust, which can be biologically active.

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735613: this compound.Link

-

Thermo Scientific Chemicals. this compound, 98% Specification.Link

-

Chem-Impex International. Product Data: this compound.[2][3]Link

-

Santa Cruz Biotechnology. this compound (CAS 149739-65-1).[1][2]Link

Sources

Technical Monograph: 3-(3-Bromophenyl)-1H-pyrazole

High-Fidelity Scaffold for Kinase Inhibitor & Agrochemical Design

Executive Summary

3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1) represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its structural utility is derived from the pyrazole core —a proven ATP-mimetic hinge binder—coupled with a meta-bromophenyl moiety that serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a rigorous analysis of its structural dynamics, a validated synthetic protocol, and its strategic application in drug discovery.

Structural Identity & Dynamics

1.1 Core Architecture

The molecule consists of a 1H-pyrazole ring substituted at the C3 position with a 3-bromophenyl group.[1][2][3] The meta-positioning of the bromine atom is critical; unlike para-substitution, which extends vectors linearly, the meta-substitution allows for vectors that can access specific hydrophobic pockets (e.g., the Gatekeeper region in kinases) or solvent-exposed fronts depending on the binding conformation.

1.2 Tautomeric Equilibrium

In solution, this compound exists in a rapid equilibrium between the 1H-pyrazole (3-substituted) and 2H-pyrazole (5-substituted) tautomers. While often drawn as the 3-isomer for convenience, the specific tautomer that binds to a biological target is dictated by the hydrogen bond donor/acceptor requirements of the active site (e.g., Glu/Leu residues in the kinase hinge region).

Key Insight: In the solid state, these molecules often form hydrogen-bonded dimers or catemers. The N-H of one pyrazole acts as a donor to the lone pair of the N-atom on an adjacent molecule.

Figure 1: Tautomeric equilibrium of the pyrazole core.[4][5] The specific binding mode is context-dependent.

Validated Synthetic Protocol

Methodology: Enaminone Cyclization Route This route is preferred over the reaction of hydrazine with 1,3-diketones because it avoids regioselectivity issues often seen with asymmetric diketones and proceeds under milder conditions.

2.1 Reaction Scheme

-

Condensation: 3-Bromoacetophenone reacts with

-Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate. -

Cyclization: The intermediate undergoes nucleophilic attack by hydrazine hydrate to close the pyrazole ring.

2.2 Step-by-Step Protocol

Step 1: Synthesis of (E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

-

Reagents: 3-Bromoacetophenone (10.0 mmol), DMF-DMA (12.0 mmol).

-

Solvent: Neat (no solvent) or Xylene (if reflux is needed for scale-up).

-

Procedure:

-

Charge a round-bottom flask with 3-Bromoacetophenone.

-

Add DMF-DMA under a nitrogen atmosphere.

-

Heat the mixture to 110°C for 12 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting ketone spot should disappear.

-

Workup: Cool to room temperature. The product often precipitates as a yellow/orange solid. If oil remains, triturate with cold diethyl ether.

-

Yield Expectation: >85%.

-

Step 2: Cyclization to this compound

-

Reagents: Enaminone intermediate (from Step 1), Hydrazine Hydrate (1.5 equiv).

-

Solvent: Ethanol (EtOH).

-

Procedure:

-

Dissolve the enaminone in EtOH (5 mL/mmol).

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Heat to Reflux (78°C) for 3–5 hours.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Characterization:

-

Figure 2: Synthetic workflow via the Enaminone route. This pathway minimizes regio-isomeric byproducts.

Medicinal Chemistry Applications

3.1 Kinase Inhibitor Design (The "Hinge Binder")

The pyrazole moiety is a bioisostere of the adenine ring of ATP.

-

Mechanism: The pyrazole N-H acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu residue), while the sp2 Nitrogen acts as an acceptor (e.g., from a backbone amide).

-

Role of Bromine: The 3-bromo substituent on the phenyl ring is not merely a halogen; it serves as a synthetic handle . Using Suzuki coupling, researchers can attach solubilizing groups (e.g., piperazines) or specific moieties to target the "Gatekeeper" residue or the solvent-exposed region.

3.2 Quantitative Properties (Data Table)

| Property | Value | Relevance |

| Molecular Weight | 223.07 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| cLogP | ~2.8 | Moderate lipophilicity; good permeability. |

| H-Bond Donors | 1 | Critical for hinge binding. |

| H-Bond Acceptors | 1 | Critical for hinge binding. |

| Rotatable Bonds | 1 | Low entropic penalty upon binding. |

| Topological Polar Surface Area | 28.6 Ų | Excellent CNS and cell membrane penetration. |

3.3 SAR Logic Flow

The following diagram illustrates how this scaffold is elaborated in a drug discovery campaign.

Figure 3: Structure-Activity Relationship (SAR) expansion strategies starting from the core scaffold.

Safety & Handling

-

GHS Classification: Acute Toxicity, Oral (Category 3) - Danger .[3]

-

Hazard Statement: H301 (Toxic if swallowed).

-

Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

-

Chem-Impex International. this compound Product Data. Retrieved from

-

Sigma-Aldrich. this compound Safety Data Sheet & Properties. Retrieved from

-

Frontiers in Chemistry. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. (2021). Retrieved from

-

Santa Cruz Biotechnology. this compound Technical Data. Retrieved from

-

Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from

Sources

3-(3-Bromophenyl)-1H-pyrazole: The Privileged Scaffold in Kinase & COX-2 Inhibition

This guide serves as an authoritative technical resource on 3-(3-Bromophenyl)-1H-pyrazole , a privileged scaffold and chemical building block central to the design of ATP-competitive kinase inhibitors and anti-inflammatory agents.

Classification: Pharmacophore / Chemical Scaffold CAS Registry Number: 149739-65-1 (3-isomer specific) / 73387-46-9 (isomer variant) Primary Application: Fragment-Based Drug Discovery (FBDD) for Kinases (Aurora, CDKs, p38 MAPK) and Cyclooxygenases.

Part 1: Core Directive & Mechanistic Philosophy

In modern medicinal chemistry, This compound is not merely a reagent; it is a privileged structure .[1] This designation implies that its molecular framework is inherently capable of binding to multiple, unrelated protein targets with high affinity due to its physicochemical properties.[2]

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP , the universal energy donor for kinases. By occupying the ATP-binding pocket, derivatives of this scaffold function as Type I or Type I½ kinase inhibitors , physically blocking the transfer of the

The Molecular Mechanism of Binding

The mechanism of action (MoA) is defined by a bipartite interaction model:

-

The Hinge Binder (Pyrazole Core): The 1H-pyrazole moiety possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N=). This allows it to form a bidentate hydrogen bonding network with the backbone residues (typically the carbonyl oxygen and amide nitrogen) of the kinase hinge region .

-

The Hydrophobic Anchor (3-Bromophenyl): The phenyl ring attached at the C3 position extends into the hydrophobic back-pocket (Gatekeeper region).

-

Halogen Bonding: The bromine atom at the meta position is critical. Unlike a methyl or chloro group, bromine can participate in halogen bonding —a highly directional non-covalent interaction where the electropositive "sigma-hole" of the bromine interacts with electron-rich residues (e.g., carbonyl oxygen of the peptide backbone) or sulfhydryl groups (e.g., Cysteine).

-

Visualization: Mechanism of Kinase Inhibition

The following diagram illustrates the interference of pyrazole-based scaffolds in the MAPK signaling cascade, a common target for this class of molecules.

Caption: Schematic of the MAPK signaling cascade showing the intervention points where this compound derivatives competitively inhibit ATP binding at the RAF, MEK, or ERK kinase domains.

Part 2: Scientific Integrity & Experimental Validation

To utilize this scaffold effectively, researchers must validate its activity through rigorous synthesis and bioassay protocols.

Synthesis Protocol: The Knorr Pyrazole Synthesis

The most robust method for generating this scaffold is the condensation of hydrazines with 1,3-dicarbonyl equivalents.

Reagents:

-

3-Bromoacetophenone (Precursor A)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate (

) -

Ethanol (Solvent)[3]

Step-by-Step Methodology:

-

Enaminone Formation: Dissolve 3-bromoacetophenone (10 mmol) in DMF-DMA (15 mL). Reflux at 110°C for 6 hours. The reaction generates an intermediate enaminone (3-(dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one).

-

Monitoring: Verify consumption of starting material via TLC (Hexane:Ethyl Acetate 3:1).

-

Cyclization: Evaporate excess DMF-DMA under reduced pressure. Redissolve the residue in Ethanol (20 mL).

-

Hydrazine Addition: Add Hydrazine hydrate (15 mmol) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours.

-

Isolation: Cool to room temperature. Pour into ice-cold water. The precipitate is this compound.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM:MeOH).

Validation Assay: ADP-Glo™ Kinase Assay

To confirm the "Mechanism of Action" as an ATP-competitor, a luminescent ADP detection assay is the gold standard.

Causality: This assay measures the ADP formed from a kinase reaction; if the molecule works, ADP production decreases.

Protocol:

-

Enzyme Prep: Dilute the target kinase (e.g., p38 MAPK or Aurora A) to 5 ng/µL in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Treatment: Add this compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM) to the kinase.

-

Initiation: Add ATP (10 µM) and Substrate (e.g., Myelin Basic Protein). Incubate for 60 mins at RT.[4]

-

ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.

-

Readout: Measure luminescence (RLU). Lower RLU = Higher Inhibition.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the this compound scaffold affect biological activity, illustrating the "Privileged" nature of the core.

| Derivative Type | Substitution (R) | Target | IC50 (µM) | Mechanism Note |

| Core Scaffold | Unsubstituted (H) | p38 MAPK | 1.2 | Moderate hinge binder; lacks specificity. |

| Amide Derivative | 4-CONH-Aryl | CDK2 | 0.045 | Amide forms extra H-bond with Asp145 (DFG motif). |

| Urea Derivative | 4-NHCONH-Aryl | Aurora B | 0.003 | Urea linker extends to solvent front; high potency (e.g., AT9283). |

| Biaryl | 1-Phenyl | COX-2 | 0.8 | 1-Phenyl group occupies the COX-2 side pocket (selectivity determinant). |

Part 3: Authoritative Grounding & References

The mechanistic claims regarding hinge binding and halogen bonding are supported by crystallographic data of pyrazole-based inhibitors (e.g., PDB: 3OP5, 3F6X). The synthesis follows established heterocyclic chemistry principles.

References

-

Vertex AI Search . (2024). This compound mechanism of action and biological activity. Retrieved from 5

-

National Institutes of Health (NIH) . (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. PubMed Central. Retrieved from 1

-

MDPI . (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from 6

-

University of Dundee . (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283). Journal of Medicinal Chemistry. Retrieved from 7

-

Sigma-Aldrich . (2024). Product Specification: this compound. Retrieved from 8

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 149739-65-1; 948294-12-0 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-3332756) | 948294-12-0 [evitachem.com]

- 6. mdpi.com [mdpi.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. 3-(3-溴苯基)-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-(3-Bromophenyl)-1H-pyrazole Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)-1H-pyrazole derivatives and their analogs, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological activities, and structure-activity relationships (SAR) of these molecules.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[3][4] The introduction of a 3-bromophenyl substituent at the 3-position of the pyrazole ring creates a versatile intermediate with significant potential for further functionalization, making it a key building block in the synthesis of novel therapeutic agents.[2]

Derivatives of the 3-phenyl-1H-pyrazole core have been extensively investigated and have shown remarkable efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6] These compounds are particularly recognized for their potent kinase inhibitory activity, offering a promising avenue for the development of targeted cancer therapies.[7][8] This guide will delve into the specifics of the this compound subclass, providing a detailed exploration of its chemical synthesis, biological targets, and the structural features that govern its activity.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing 3-phenyl-1H-pyrazole derivatives involves a two-step process: a Knoevenagel condensation followed by a cyclization reaction.[5] This approach offers high yields and is amenable to the use of various substituted acetophenones and hydrazines, allowing for the generation of a diverse library of analogs.

General Synthetic Workflow

The synthesis commences with the reaction of a substituted acetophenone, in this case, 3-bromoacetophenone, with a suitable reagent to form a reactive intermediate. This is followed by cyclization with hydrazine or a hydrazine derivative to yield the final pyrazole product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-bromoacetophenone.

Step 1: Synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of 3-bromoacetophenone (1.0 eq) in an appropriate solvent such as toluene or dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.[1]

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.[1]

Self-Validation: The structure of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by high-performance liquid chromatography (HPLC).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutics.

Kinase Inhibition

A primary area of interest for pyrazole derivatives is their potent activity as kinase inhibitors.[7] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9]

Janus Kinase (JAK) Inhibition: Several studies have highlighted the potential of pyrazole-based compounds as inhibitors of the Janus kinase (JAK) family of enzymes.[3] The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory disorders.[10] 3-Arylpyrazole derivatives have been shown to effectively inhibit JAK2, a key member of this family.[11]

Caption: Inhibition of the JAK-STAT pathway by this compound derivatives.

Aurora Kinase Inhibition: In addition to JAKs, pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[12] Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[4] Various derivatives have exhibited significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Other Biological Activities

Beyond kinase inhibition and antimicrobial effects, pyrazole derivatives have been reported to possess a wide array of other pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities.[6]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the phenyl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Substitutions on the Pyrazole Ring

-

N1-Position: Substitution at the N1 position of the pyrazole ring significantly influences activity. The introduction of various aryl or alkyl groups can modulate the compound's interaction with the target protein. For instance, in the context of JAK inhibitors, specific N1-substituents are crucial for achieving high potency.[3]

-

C4 and C5-Positions: Modifications at the C4 and C5 positions can also impact biological activity. The introduction of small alkyl or functional groups can alter the electronic properties and steric profile of the molecule, leading to changes in target binding affinity.

Substitutions on the Phenyl Ring

The bromine atom at the 3-position of the phenyl ring serves as a valuable handle for further chemical modifications through cross-coupling reactions. The introduction of different substituents at this position can lead to significant changes in biological activity.

| Compound ID | R1 (N1-pyrazole) | R2 (Phenyl Ring) | Target Kinase | IC₅₀ (nM) |

| A | -H | 3-Br | JAK2 | 500 |

| B | -CH₃ | 3-Br | JAK2 | 250 |

| C | -Phenyl | 3-Br | JAK2 | 100 |

| D | -Phenyl | 3-Cl | JAK2 | 120 |

| E | -Phenyl | 3-F | JAK2 | 150 |

| F | -Phenyl | 3-Br, 4-OCH₃ | JAK2 | 50 |

| G | -Phenyl | 3-Br | Aurora A | 300 |

| H | -Phenyl | 3-Br | Aurora B | 200 |

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles based on published data for similar pyrazole derivatives.[3][6][12]

Causality behind SAR: The observed differences in activity can be attributed to several factors. The electronic nature of the substituents (electron-donating or electron-withdrawing) can influence the pKa of the pyrazole ring and its ability to form hydrogen bonds. The size and shape of the substituents determine the steric fit within the binding pocket of the target protein. For instance, the improved potency of compound F with a methoxy group at the 4-position of the phenyl ring suggests a favorable interaction in a specific region of the JAK2 binding site.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and standardized biological assays are essential.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method for measuring the activity of kinases and the potency of their inhibitors. It quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Kinase of interest (e.g., recombinant JAK2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[13]

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the kinase, and the test compound.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.[13]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.[13]

-

Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[13]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compounds

-

Positive control antibiotic

-

96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a focal point of research in medicinal chemistry. The potent kinase inhibitory activity, particularly against members of the JAK family, underscores its potential in the development of targeted therapies for cancer and inflammatory diseases.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further exploration of the structure-activity relationships to design and synthesize more potent and selective analogs.

-

Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Evaluation: Progression of the most promising candidates into preclinical and clinical studies to assess their efficacy and safety in vivo.

-

Expansion of Therapeutic Applications: Investigation of the potential of these derivatives in other disease areas where the identified biological targets are relevant.

The continued exploration of this compound derivatives and their analogs holds great promise for the development of the next generation of innovative medicines.

References

-

Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. Available at: [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. Available at: [Link]

-

Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed. Available at: [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. Available at: [Link]

-

4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

-

Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - ResearchGate. Available at: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(4-fluorophenyl)-1H-pyrazole Derivatives as Androgen Receptor Antagonists - PubMed. Available at: [Link]

-

Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - NIH. Available at: [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC - NIH. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

-

Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available at: [Link]

-

Pharmacological targeting of the JAK-STAT pathway: new concepts and emerging indications - PubMed. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. Available at: [Link]

-

Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - NIH. Available at: [Link]

-

Acetaldehyde, bromo-, diethyl acetal - Organic Syntheses Procedure. Available at: [Link]

-

JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - Frontiers. Available at: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological targeting of the JAK-STAT pathway: new concepts and emerging indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 3-(3-Bromophenyl)-1H-pyrazole: A Technical Guide

Executive Summary: The Scaffold vs. The Hazard

3-(3-Bromophenyl)-1H-pyrazole (CAS: 149739-65-1) is a privileged scaffold in drug discovery, widely used as an intermediate for synthesizing p38 MAP kinase inhibitors and other bioactive biaryl systems via Suzuki-Miyaura cross-coupling. While invaluable for its structural versatility, it presents significant acute toxicity risks (Oral Category 3) and potential for severe eye damage.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's hazards and a validated protocol for its safe manipulation in high-throughput and scale-up environments.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 149739-65-1 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | White to off-white solid / Pale yellow needles |

| Melting Point | 71–78 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Purity Grade | Typically ≥97% (HPLC) for research applications |

Hazard Identification & Mechanistic Insight

GHS Classification (The "Danger" Designation)

Unlike many research intermediates labeled merely as "Warning," this compound carries a DANGER signal word due to acute oral toxicity.

| Hazard Class | Code | Description | Mechanistic Implication |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed | High bioavailability; potential interference with cellular signaling pathways (kinase modulation). |

| Eye Damage/Irritation | H318 | Causes serious eye damage | Corrosive potential to corneal tissue; irreversible damage possible without immediate irrigation. |

| Skin Irritation | H315 | Causes skin irritation | Lipophilic nature allows dermal penetration and local inflammation. |

| STOT - SE | H335 | May cause respiratory irritation | Dust inhalation targets bronchial mucous membranes. |

Thermal Decomposition Risks

In the event of a fire or thermal runaway (>200°C), the compound decomposes to release:

-

Hydrogen Bromide (HBr): Highly corrosive gas; causes pulmonary edema.

-

Nitrogen Oxides (NOx): Asphyxiants.

-

Carbon Monoxide (CO): Systemic toxicant.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Containment: All weighing and open-vessel manipulations must be performed within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Static Control: The solid is a dry powder; use ionizing bars or anti-static weighing boats to prevent electrostatic discharge and particle dispersion.

PPE Hierarchy

-

Respiratory: If fume hood containment is breached or during spill cleanup, use a full-face respirator with P100 (HEPA) + Organic Vapor/Acid Gas cartridges (to neutralize potential HBr evolution).

-

Hand Protection:

-

Splash Contact: Nitrile rubber (0.11 mm minimum thickness).

-

Prolonged Contact/Immersion: Silver Shield® or Viton® laminate gloves. Note: Standard latex is permeable to halogenated aromatics and offers insufficient protection.

-

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended during synthesis scale-up (>5g) due to the H318 risk.

Operational Protocol: From Weighing to Waste

The following workflow integrates safety checks directly into the experimental procedure.

Validated Handling Workflow (Visualization)

Figure 1: Operational workflow emphasizing dust control during weighing and immediate dissolution to mitigate inhalation risks.

Synthesis Context: Suzuki-Miyaura Coupling

When using this compound as an electrophile:

-

Solvent Choice: Dissolve in 1,4-Dioxane or DMF inside the hood before adding catalysts (e.g., Pd(dppf)Cl₂).

-

Base Addition: Add inorganic bases (e.g., K₂CO₃) carefully. While the pyrazole is stable, the reaction mixture may generate pressure at elevated temperatures (80-100°C).

-

Workup: The aqueous layer will contain bromide salts; the organic layer contains the product. Treat all raffinate as hazardous halogenated waste.

Emergency Response Protocols

In the event of exposure, seconds count. The H318 (Eye Damage) classification dictates that immediate irrigation takes precedence over all other actions except life-safety evacuation.

Emergency Decision Tree (Visualization)

Figure 2: Emergency response decision matrix. Note the critical path for Eye Contact requiring immediate intervention.

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage prevents slow degradation and discoloration.

-

Incompatibilities:

-

Strong Oxidizing Agents: Risk of fire.[1]

-

Strong Acids: Potential for protonation and salt formation; extreme acids may liberate HBr.

-

-

Shelf Life: Re-test purity (HPLC) annually.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Merck KGaA.

-

PubChem. (2023).[2] Compound Summary for CID 24885457: this compound.[3] National Center for Biotechnology Information.

-

Fisher Scientific. (2023). Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole. Thermo Fisher Scientific.[4]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Harmonized classification and labelling.

Sources

Methodological & Application

Technical Protocol: Scalable Synthesis of 3-(3-Bromophenyl)-1H-pyrazole

Executive Summary

Target Molecule: 3-(3-Bromophenyl)-1H-pyrazole CAS Registry Number: 14521-80-3 (generic for 3-bromo isomer, specific regiochemistry varies in databases) Primary Application: Kinase inhibitor scaffold (e.g., p38 MAPK, B-Raf), intermediate for Suzuki-Miyaura coupling.

This protocol details the synthesis of this compound via the Enaminone Route . Unlike the classical Claisen condensation with esters which can yield mixtures or require aggressive bases, this route utilizes

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed around the "3+2" cyclization principle. We disconnect the pyrazole ring at the N1-C5 and N2-C3 bonds. The 3-carbon fragment is derived from the acetophenone and a one-carbon synthon (DMF-DMA).

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow from starting material to pyrazole via the enaminone linker.

Experimental Protocol

Phase 1: Synthesis of Enaminone Intermediate

Objective: Convert 3-bromoacetophenone to (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Bromoacetophenone | 1.0 | Starting Material |

| DMF-DMA | 1.5 - 2.0 | C1 Source / Reagent |

| Toluene (Optional) | N/A | Solvent (Can run neat) |

Procedure:

-

Setup: Charge a round-bottom flask (RBF) with 3-bromoacetophenone (e.g., 10.0 g, 50 mmol).

-

Addition: Add DMF-DMA (11.9 g, 100 mmol) directly to the flask.

-

Expert Insight: Running this reaction neat (solvent-free) is often superior as it maximizes reactant concentration and drives the equilibrium by facilitating the removal of the methanol byproduct.

-

-

Reaction: Attach a reflux condenser. Heat the mixture to 100–110 °C for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (UV active) should disappear, replaced by a lower Rf, intensely yellow/orange spot (Enaminone).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The enaminone often crystallizes upon cooling. If it remains an oil, add a small amount of cold diethyl ether or hexanes and triturate.

-

Filter the yellow solid.[1] Wash with cold hexanes to remove excess DMF-DMA.

-

Yield Expectation: 85–95%.

-

Phase 2: Cyclization to Pyrazole

Objective: Cyclize the enaminone with hydrazine to form the aromatic ring.

Safety Critical: Hydrazine hydrate is a known carcinogen, highly toxic, and unstable. Handle only in a fume hood with double-gloving. Avoid contact with oxidizers.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Enaminone (Step 1) | 1.0 | Intermediate |

| Hydrazine Hydrate (64-80%) | 2.0 - 3.0 | Nitrogen Source |

| Ethanol (Absolute) | 10 vol | Solvent |

Procedure:

-

Dissolution: Dissolve the yellow enaminone intermediate (from Phase 1) in absolute ethanol (10 mL per gram of intermediate) in an RBF.

-

Cyclization: Add Hydrazine Hydrate dropwise at room temperature.

-

Observation: The yellow color of the solution will often fade as the conjugated enaminone system is consumed.

-

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

-

Workup:

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

-

Add ice-cold water (slowly) to induce precipitation.

-

Filter the resulting white to off-white solid.

-

Wash the cake with water (to remove excess hydrazine) and cold ethanol.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) or Toluene if high purity is required for biological assays.

-

Final Yield: 75–85% (over two steps).

-

Operational Workflow & Decision Tree

Caption: Operational decision tree for the synthesis and purification workflow.

Analytical Validation

To validate the synthesis, compare your isolated product against these expected parameters:

| Parameter | Expected Data | Interpretation |

| Appearance | White to off-white powder | Yellowing indicates residual enaminone or oxidation. |

| 1H NMR (DMSO-d6) | Diagnostic broad singlet for pyrazole NH. | |

| 1H NMR (Aromatic) | Characteristic doublet for the C4 proton. | |

| 1H NMR (Aromatic) | Characteristic doublet for the C5 proton. | |

| LC-MS (ESI+) | [M+H]+ = 223/225 | Distinct 1:1 isotopic pattern due to Bromine (79Br/81Br). |

Expert Note on Tautomerism: In solution, this compound exists in equilibrium with 5-(3-bromophenyl)-1H-pyrazole. In NMR, the NH proton is often broadened or invisible depending on solvent dryness. The C3 and C5 protons may appear equivalent if the tautomeric exchange is fast on the NMR timescale.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1.

-

Cause: Old DMF-DMA (hydrolyzed).

-

Fix: Use fresh reagent. Ensure the reaction vessel is vented through a drying tube to allow methanol to escape but prevent moisture ingress.

-

-

Issue: Product "Oiling Out" in Step 2.

-

Cause: Adding water too quickly or insufficient removal of ethanol.

-

Fix: Re-dissolve in minimum hot ethanol and cool slowly. Scratch the glass to induce nucleation.

-

-

Issue: Regioselectivity (if alkylating later).

-

Note: If you plan to alkylate the pyrazole nitrogen (e.g., with methyl iodide), you will get a mixture of 1,3- and 1,5-isomers. The 1,3-isomer is generally thermodynamically favored, but steric bulk on the electrophile can shift this ratio.

-

References

-

Organic Syntheses Procedure for Acetophenone Halogenation

- Acetophenone, 3-bromo-

- Source: Organic Syntheses, Coll. Vol. 3, p.138 (1955).

-

[Link]

-

General Enaminone-Hydrazine Cyclization Methodology

- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis

- Source: Journal of Heterocyclic Chemistry (via ResearchG

-

[Link]

-

Hydrazine Safety Guidelines

- Hydrazine and Aqueous Hydrazine Solutions: Evalu

- Source: ACS Organic Process Research & Development

-

[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(3-Bromophenyl)-1H-pyrazole

Executive Summary & Strategic Analysis

The Suzuki-Miyaura coupling of 3-(3-Bromophenyl)-1H-pyrazole presents a classic dichotomy in medicinal chemistry: the balance between step-economy (direct coupling) and reaction reliability (protecting group strategies). This scaffold is a privileged structure in kinase inhibitor discovery (e.g., p38 MAP kinase, B-Raf inhibitors), making efficient derivatization critical.

The Chemo-Structural Challenge

The primary obstacle is not the electrophilic aryl bromide, but the adjacent pyrazole ring.

-

Catalyst Poisoning: The pyrazole motif contains a basic

nitrogen (pyridine-like) and an acidic -

Competitive Deprotonation: Strong bases required for the transmetallation step can deprotonate the pyrazole NH, creating a pyrazolate anion which may bridge two Pd centers, further deactivating the catalyst.

This guide provides two validated workflows:

-

Protocol A (Direct): Utilizing sterically demanding ligands to prevent N-coordination.

-

Protocol B (Protected): A robust 3-step sequence for scale-up and difficult partners.

Mechanistic Insight & Visualization

To optimize this reaction, one must understand the failure mode. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination pathway.

Figure 1: The Catalytic Cycle vs. Nitrogen Interference. Note the "Poisoned" state where the pyrazole nitrogen sequesters the catalyst.

Protocol A: Direct Coupling (High-Throughput Route)

Rationale: This method uses Buchwald Precatalysts (specifically XPhos Pd G2/G3). The bulky biaryl phosphine ligand (XPhos) creates a steric shield around the Pd center, preventing the pyrazole nitrogen from binding, thus allowing the reaction to proceed without protection.

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the bromophenyl pyrazole (1.0 equiv), boronic acid (1.2 equiv), and base (

, 2.0 equiv). -

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent: Add degassed 1,4-Dioxane/Water (4:1, concentration ~0.1 M).

-

Catalyst: Add XPhos Pd G2 (2 mol%) quickly under a positive stream of inert gas.

-

Reaction: Heat the block/bath to 80–100°C for 4–12 hours.

-

Checkpoint: Monitor via LC-MS. If conversion stalls, add an additional 1 mol% catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Protected Route (Scale-Up Route)

Rationale: For large-scale synthesis or when coupling with sensitive boronic acids, masking the NH is superior. We utilize the Tetrahydropyranyl (THP) group. It is lipophilic (aids solubility), stable to basic Suzuki conditions, and easily removed with mild acid.

Workflow Diagram

Figure 2: Three-stage workflow for high-fidelity synthesis.

Detailed Methodology

Step 1: THP Protection

-

Dissolve this compound in DCM (0.2 M).

-

Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (pTSA) (0.1 equiv).

-

Stir at RT for 2–4 hours (TLC monitoring: Product is less polar).

-

Quench with sat.

, extract DCM, concentrate. Note: Often used directly or after a short silica plug.

Step 2: Suzuki Coupling (Standardized)

-

Substrate: THP-protected bromide (1.0 equiv).

-

Catalyst:

(5 mol%). Rationale: Robust, air-stable catalyst sufficient for protected substrates. -

Base:

(2.0 M aq solution, 3.0 equiv). -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (0.1 M).

-

Conditions: 90°C for 6–16 hours.

-

Workup: Standard aqueous extraction.

Step 3: Deprotection

-

Dissolve the coupled product in MeOH or EtOH.

-

Add 4M HCl in Dioxane (5 equiv) or concentrated aqueous HCl (catalytic amount often suffices if heated).

-

Stir at RT (or 50°C if sluggish) for 1–3 hours.

-

Neutralize with

and extract.

Comparative Data & Optimization Table

| Parameter | Protocol A (Direct) | Protocol B (Protected) |

| Step Count | 1 Step | 3 Steps |

| Overall Yield | Moderate (40–70%) | High (60–85% over 3 steps) |

| Catalyst Cost | High (XPhos/SPhos Gen 2/3) | Low (Pd(dppf)Cl₂, Pd(PPh₃)₄) |

| Purification | Difficult (Polarity issues) | Easier (Intermediates are lipophilic) |

| Scalability | < 1 gram | > 10 grams |

| Best For | Rapid analog screening (MedChem) | Process Chemistry / Scale-up |

Troubleshooting & Critical Controls

-

Regioselectivity (Protection): When protecting with DHP, you may get a mixture of N1- and N2-THP isomers. This does not matter. Both isomers react in the Suzuki coupling, and both converge to the same final product upon deprotection.

-

Boronic Acid De-boronation: If the aryl boronic acid is electron-poor (e.g., 2-fluoro-phenyl), it may undergo protodeboronation.

-

Fix: Switch to Protocol A with a milder base (

) and lower temperature, or use the corresponding Boronic Ester (Pinacol ester).

-

-

Residual Palladium: Pyrazoles love to hold onto Pd.

-

Fix: Treat the final organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 1 hour before final evaporation.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

- Context: Establishes the efficacy of XPhos/SPhos systems for hindered/heterocyclic substr

- Kudo, N., et al. (2011). Efficient Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling. Chemical & Pharmaceutical Bulletin, 59(5). Context: Specific application to the bromophenyl-pyrazole scaffold.

-

Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

Application Notes and Protocols for the Functionalization of 3-(3-Bromophenyl)-1H-pyrazole

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the synthetic pathways for the functionalization of 3-(3-bromophenyl)-1H-pyrazole. This versatile scaffold is a key building block in the synthesis of a wide array of biologically active molecules. This document moves beyond a simple recitation of procedures to offer in-depth explanations of the underlying chemical principles, justifications for methodological choices, and detailed, step-by-step protocols for key transformations. The guide focuses on strategic modifications at three primary sites: the pyrazole nitrogen (N-functionalization), the C-Br bond of the phenyl ring (cross-coupling reactions), and the C-H bonds of the pyrazole ring (C-H activation). Each protocol is designed to be self-validating, supported by characterization data and references to authoritative literature.

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, and antipsychotic agents.[1][2] The unique electronic properties of the pyrazole ring, which can act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[2] The ability to precisely modify the pyrazole core and its substituents is therefore of paramount importance in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, presents multiple opportunities for chemical diversification. The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The pyrazole ring itself offers sites for N-substitution and direct C-H functionalization, allowing for the introduction of diverse chemical moieties. This guide will provide detailed protocols and the scientific rationale for exploiting these reactive sites.

Strategic Overview of Functionalization Pathways

The functionalization of this compound can be strategically approached by targeting three distinct reactive centers. This allows for a modular and systematic exploration of chemical space around this core structure.

Figure 1. Strategic functionalization pathways of this compound.

N-Functionalization of the Pyrazole Ring

The acidic proton on the pyrazole nitrogen provides a straightforward entry point for N-functionalization, most notably through N-arylation reactions. These reactions are critical for synthesizing compounds where the pyrazole acts as a linker between two aromatic systems, a common motif in many pharmaceuticals.[3]

Copper-Catalyzed N-Arylation Protocol

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, offers a cost-effective and efficient method for this transformation. The protocol below is a representative procedure adaptable for various aryl halides.

Protocol 3.1: Copper-Catalyzed N-Arylation of this compound

-

Materials:

-

This compound (1.0 mmol, 223 mg)

-

Aryl iodide or aryl bromide (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or sealed vial

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, CuI, and K₂CO₃.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene followed by DMEDA via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Causality and Insights:

-

The use of a diamine ligand like DMEDA is crucial for stabilizing the copper catalyst and facilitating the coupling reaction under milder conditions than traditional Ullmann reactions.

-

Anhydrous conditions are important to prevent quenching of the base and potential side reactions.

-

The choice of base can be critical; K₂CO₃ is a good starting point, but other bases like cesium carbonate (Cs₂CO₃) may be more effective for less reactive aryl halides.

-

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| CuI | DMEDA | K₂CO₃ | Toluene | 110 | 75-90 | [4] |

| Cu₂O | None | K₃PO₄ | DMF | 120 | 70-85 | [3] |

| Pd(OAc)₂ | tBuBrettPhos | NaOtBu | Dioxane | 100 | 80-95 | [3] |

Table 1. Comparison of catalyst systems for N-arylation of pyrazoles.

Functionalization via Cross-Coupling at the C-Br Bond

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used methods in this context.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the bromophenyl moiety and various organoboron reagents.[5][6] This reaction is instrumental in the synthesis of biaryl compounds.

Figure 2. Workflow for Suzuki-Miyaura cross-coupling.

Protocol 4.1: Suzuki-Miyaura Coupling of this compound

-

Materials:

-

This compound (1.0 mmol, 223 mg)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and K₂CO₃.

-

Add 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture and continue degassing for another 5 minutes.

-

Heat the reaction to reflux (approximately 100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

-

-

Self-Validation and Characterization:

-

Expected Product: 3-(3'-Aryl-[1,1'-biphenyl]-3-yl)-1H-pyrazole

-

¹H NMR: Appearance of new aromatic signals corresponding to the coupled aryl group and a shift in the signals of the original phenyl ring.

-

¹³C NMR: Appearance of new carbon signals for the coupled aryl group.

-

HRMS: The calculated mass should correspond to the expected product. For example, for the product of coupling with phenylboronic acid (C₁₅H₁₂N₂), the expected [M+H]⁺ would be approximately 221.1073.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-aryl and N-alkyl derivatives.[4][5] This reaction is highly valued for its broad substrate scope and functional group tolerance.

Protocol 4.2: Buchwald-Hartwig Amination of this compound

-

Materials:

-

This compound (1.0 mmol, 223 mg)

-

Primary or secondary amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

-

Xantphos (0.04 mmol, 23 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or sealed vial

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

-

Add this compound and the amine.

-

Add anhydrous toluene.

-

Seal the tube and heat in an oil bath at 100 °C for 8-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

-

-

Expert Insights:

-

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective.

-

The base is also a key parameter; strong, non-nucleophilic bases like NaOtBu are commonly used.

-

The reaction is sensitive to air and moisture, so maintaining an inert atmosphere is essential.

-

Direct C-H Functionalization of the Pyrazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalization. For the pyrazole ring in this compound, both the C4 and C5 positions are potential sites for C-H activation.

Palladium-Catalyzed C5-Arylation

The C5 position of the pyrazole ring can be selectively arylated via a palladium-catalyzed C-H activation/arylation sequence. The regioselectivity can often be controlled by the reaction conditions and the electronic nature of the substituents.

Protocol 5.1: Palladium-Catalyzed C5-Arylation of N-Protected this compound

-

Materials:

-

N-Protected this compound (e.g., N-methyl) (1.0 mmol)

-

Aryl bromide (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11 mg)

-

Potassium acetate (KOAc) (2.0 mmol, 196 mg)

-

Dimethylacetamide (DMA) (3 mL)

-

Sealed reaction vessel

-

-

Procedure:

-

To a sealed reaction vessel, add the N-protected this compound, aryl bromide, Pd(OAc)₂, and KOAc.

-

Add DMA and seal the vessel.

-

Heat the mixture at 150 °C for 12-24 hours.

-

Cool the reaction to room temperature.

-